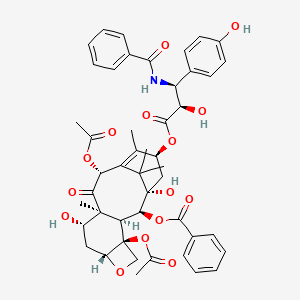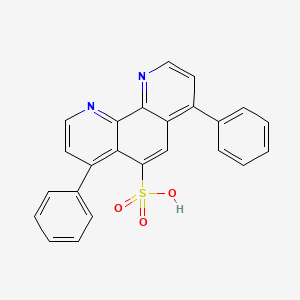
4,7-Diphenyl-1,10-phenanthroline-5-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Diphenyl-1,10-phenanthroline-5-sulfonic acid is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its ability to form complexes with metal ions, making it useful in various chemical and industrial applications. It is often used in analytical chemistry for the determination of metal ions due to its strong chelating properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diphenyl-1,10-phenanthroline-5-sulfonic acid typically involves the sulfonation of 4,7-Diphenyl-1,10-phenanthroline. One common method includes the reaction of 4,7-Diphenyl-1,10-phenanthroline with sulfuric acid under controlled conditions to introduce the sulfonic acid group at the 5-position. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous reactors to maintain consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Diphenyl-1,10-phenanthroline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted phenanthrolines, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,7-Diphenyl-1,10-phenanthroline-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in biochemical assays to detect and quantify metal ions in biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its metal-binding properties.
Industry: Utilized in the manufacturing of dyes, pigments, and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4,7-Diphenyl-1,10-phenanthroline-5-sulfonic acid primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds, which can alter the chemical and physical properties of the metal ions. This chelation process is crucial in various applications, including catalysis, metal ion detection, and therapeutic uses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Diphenyl-1,10-phenanthroline: Lacks the sulfonic acid group, making it less soluble in water but still useful as a ligand.
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: Contains additional methyl groups, which can affect its binding properties and solubility.
Bathocuproinedisulfonic acid disodium salt: Similar structure with additional sulfonic acid groups, enhancing its solubility and metal-binding capacity.
Uniqueness
4,7-Diphenyl-1,10-phenanthroline-5-sulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in aqueous environments and in applications requiring high solubility and strong metal-binding properties.
Eigenschaften
Molekularformel |
C24H16N2O3S |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
4,7-diphenyl-1,10-phenanthroline-5-sulfonic acid |
InChI |
InChI=1S/C24H16N2O3S/c27-30(28,29)21-15-20-18(16-7-3-1-4-8-16)11-13-25-23(20)24-22(21)19(12-14-26-24)17-9-5-2-6-10-17/h1-15H,(H,27,28,29) |
InChI-Schlüssel |
HNBWLQGEVHHGIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=C(C4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


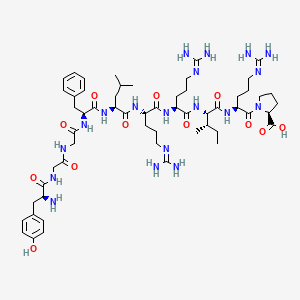
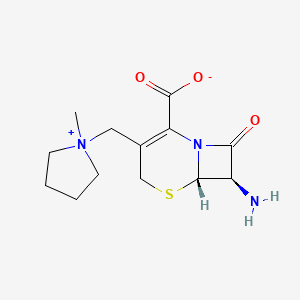
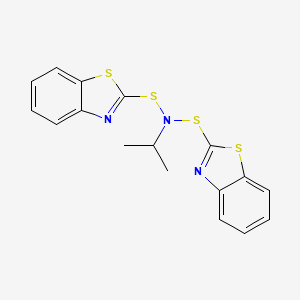

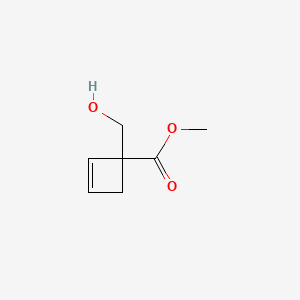
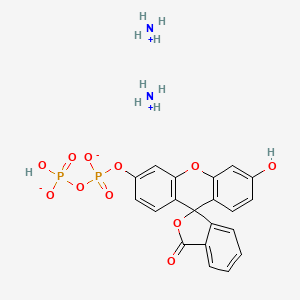
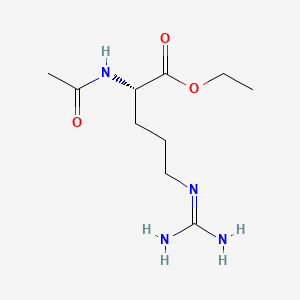
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid](/img/structure/B13819185.png)

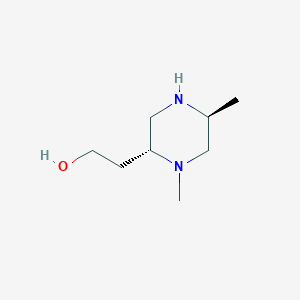
![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)
